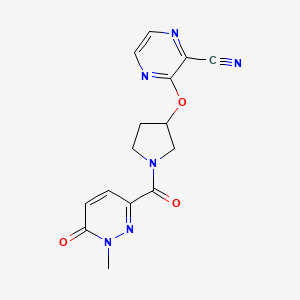
3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H14N6O3 and its molecular weight is 326.316. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A significant body of research focuses on the synthesis and characterization of new pyridine derivatives from precursors with similar structural features. These compounds have been synthesized via various chemical reactions, showcasing their potential in the development of novel pharmaceuticals. For instance, synthesis methods have been developed to produce compounds with antimicrobial and anticancer activities, highlighting the chemical versatility and applicability of these compounds in medicinal chemistry (Elewa et al., 2021).
Biological Activities
Several studies have explored the biological activities of pyridine derivatives, investigating their antibacterial, antitumor, and antioxidant properties. The research demonstrates the potential of these compounds in treating various diseases and conditions, further emphasizing the importance of such compounds in drug discovery and development. For example, compounds synthesized from similar precursors have shown significant antibacterial and antitumor activities, suggesting their potential use as therapeutic agents (Al-Issa, 2012).
Catalytic Applications
In addition to pharmaceutical applications, some derivatives have been utilized in catalysis, particularly in water oxidation processes. This highlights the compound's role in environmental and green chemistry applications, demonstrating its versatility beyond medicinal chemistry. For example, a family of Ru complexes synthesized using similar ligands has shown effectiveness in water oxidation, an essential process in artificial photosynthesis and sustainable energy production (Zong & Thummel, 2005).
Heterocyclic Chemistry
The compound's applications extend to the synthesis of heterocyclic systems, illustrating its importance in developing new materials with potential electronic, optical, and chemical properties. The synthesis of new heterocyclic compounds through reactions involving similar precursors has been extensively studied, showcasing the broad applicability of these compounds in various scientific and industrial fields (Paponov et al., 2021).
properties
IUPAC Name |
3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-20-13(22)3-2-11(19-20)15(23)21-7-4-10(9-21)24-14-12(8-16)17-5-6-18-14/h2-3,5-6,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIYAOKIRNJRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

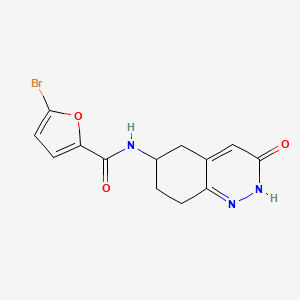

![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
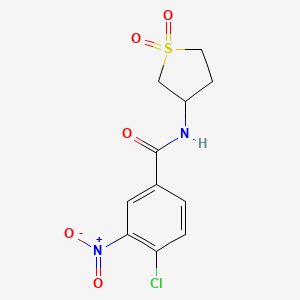
![N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2617349.png)
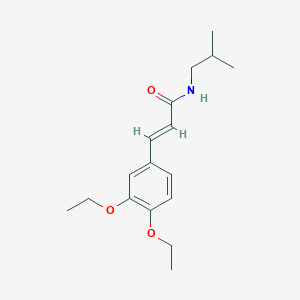
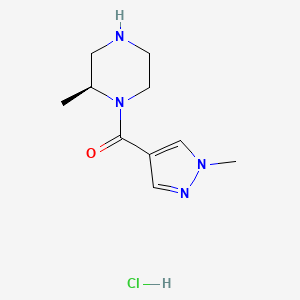
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)

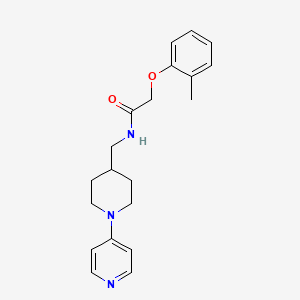
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)

![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)